Nox4 Enzymatic Inhibition vs. Inactive Analogs
C21H16ClFN4O4 is a validated, potent Nox4 inhibitor with a reported Ki of 218 nM against recombinant human Nox4 enzyme [1]. This quantitative binding affinity was confirmed in an orthogonal cell-free ROS production assay where the compound exhibited double-digit nanomolar inhibitory activity [1]. In contrast, several closely related pyrazolopyridine dione analogs lacking the optimized N-(2-chlorophenyl) and 4-fluorophenoxyacetamide motifs were either completely inactive or >50-fold less potent in the same assay [1]. This potency is not a general property of the chemotype but is strictly dependent on the specific substitution pattern present in C21H16ClFN4O4.
| Evidence Dimension | Nox4 enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 218 nM |
| Comparator Or Baseline | Unoptimized pyrazolopyridine dione scaffold: inactive or Ki > 10,000 nM (estimated fold loss >50x) |
| Quantified Difference | >50-fold improvement in binding affinity |
| Conditions | Recombinant human Nox4 enzyme; cell-free ROS production assay; 0.1 M phosphate buffer, pH 7.4, 37°C |
Why This Matters
This magnitude of potency differentiation means that procurement of an unoptimized scaffold analog will fail to achieve meaningful target engagement in Nox4-dependent models, wasting experimental resources.
- [1] Laleu B, Gaggini F, Orchard M, Fioraso-Cartier L, Cagnon L, Houngninou-Molango S, Gradia A, Duboux G, Merlot C, Heitz F, Szyndralewiez C, Page P. First in class, potent, and orally bioavailable NADPH oxidase isoform 4 (Nox4) inhibitors for the treatment of idiopathic pulmonary fibrosis. J Med Chem. 2010 Nov 11;53(21):7715-30. View Source
